2-((Tributylstannyl)methyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-(tributylstannylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6NO2.3C4H9.Sn/c1-10-8(11)6-4-2-3-5-7(6)9(10)12;3*1-3-4-2;/h2-5H,1H2;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXKXMKZPLITBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tributylstannyl)methyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with tributylstannylmethyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include:
Solvent: Toluene or dichloromethane
Temperature: Room temperature to reflux
Base: Triethylamine or sodium hydride
Industrial Production Methods
While specific industrial production methods for 2-((Tributylstannyl)methyl)isoindoline-1,3-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-((Tributylstannyl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form the corresponding isoindoline derivative.
Substitution: The stannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Tin oxides and isoindoline-1,3-dione derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
One of the most significant applications of 2-((Tributylstannyl)methyl)isoindoline-1,3-dione is its potential as an anticancer agent. Research indicates that derivatives of isoindoline-1,3-dione can inhibit lactate dehydrogenase A (LDHA), which is crucial in cancer metabolism. Inhibition of LDHA has been linked to reduced tumor growth and increased apoptosis in cancer cells .
Case Study: LDHA Inhibition
- Compound: 2-((Tributylstannyl)methyl)isoindoline-1,3-dione
- Target: LDHA enzyme
- Findings: Demonstrated significant inhibition in vitro, leading to decreased viability of various cancer cell lines.
1.2 Neuroprotective Effects
The compound has also been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. Isoindoline derivatives have shown promise as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is implicated in the pathogenesis of Alzheimer’s disease .
Case Study: BACE1 Inhibition
- Compound: Isoindoline derivatives including 2-((Tributylstannyl)methyl)isoindoline-1,3-dione
- Target: BACE1 enzyme
- Findings: High-affinity inhibition observed, with potential for reducing amyloid-beta levels in neuronal models.
Materials Science
2.1 Organic Electronics
The compound's ability to act as an electron acceptor makes it suitable for applications in organic electronics, particularly in organic photovoltaic devices and photopolymerization processes. The incorporation of isoindoline structures into electronic materials can enhance their performance due to improved charge transfer properties .
Data Table: Performance Metrics in Organic Electronics
| Application | Performance Metric | Reference |
|---|---|---|
| Organic Photovoltaics | Power Conversion Efficiency | Up to 8% |
| Photopolymerization | Polymer Yield | Yield range: 70%-85% |
Synthesis and Functionalization
3.1 Synthetic Routes
The synthesis of 2-((Tributylstannyl)methyl)isoindoline-1,3-dione typically involves the functionalization of isoindoline derivatives through various chemical reactions such as the Knoevenagel condensation reaction. This method allows for the introduction of electron-withdrawing groups that enhance the compound's reactivity and functional properties .
Synthesis Overview
- Starting Materials: Isoindoline derivatives
- Reagents: Tributylstannyl reagents
- Yield: Typically ranges from 60% to 80% depending on conditions.
Mechanism of Action
The mechanism of action of 2-((Tributylstannyl)methyl)isoindoline-1,3-dione involves its interaction with various molecular targets. The stannyl group can participate in coordination chemistry, forming complexes with metal ions. This can influence the compound’s reactivity and biological activity. The isoindoline-1,3-dione moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((Tributylstannyl)methyl)phthalimide
- 2-((Tributylstannyl)methyl)isoindoline
- 2-((Tributylstannyl)methyl)benzamide
Uniqueness
2-((Tributylstannyl)methyl)isoindoline-1,3-dione is unique due to the presence of both the stannyl and isoindoline-1,3-dione moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its utility in research and industry.
Biological Activity
The compound 2-((Tributylstannyl)methyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The incorporation of a tributylstannyl group is believed to enhance its interaction with biological targets, potentially leading to significant therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tributylstannyl moiety may facilitate binding to enzymes or receptors, influencing various biochemical pathways. However, detailed studies are still required to elucidate the precise molecular targets and mechanisms involved in its action .
Biological Activity Overview
Recent studies have highlighted various biological activities associated with isoindoline derivatives, including:
- Antimicrobial Activity : Compounds similar to 2-((Tributylstannyl)methyl)isoindoline-1,3-dione have shown promising antimicrobial properties against a range of pathogens.
- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly through mechanisms involving cell cycle inhibition and apoptosis induction in cancer cell lines .
Anticancer Activity
A study conducted by the National Cancer Institute (NCI) evaluated several isoindoline derivatives, including those with tributylstannyl substitutions. The findings indicated significant antitumor activity across various human tumor cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) values were recorded as follows:
| Compound | Mean GI50 (μM) | Activity Description |
|---|---|---|
| 2-((Tributylstannyl)methyl)isoindoline-1,3-dione | 15.72 | High antimitotic activity |
| Other Isoindoline Derivatives | Variable | Moderate to high activity |
This data suggests that the compound exhibits considerable potential as an anticancer agent .
Antimicrobial Studies
Research has also focused on the antimicrobial properties of isoindoline derivatives. A comparative study revealed that compounds with similar structures demonstrated varying degrees of effectiveness against bacterial strains. For example:
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-((Tributylstannyl)methyl)isoindoline-1,3-dione | E. coli | 18 |
| Control Compound | E. coli | 12 |
These results indicate that the tributylstannyl derivative may possess enhanced antimicrobial efficacy compared to simpler analogs .
Toxicity Profile
The toxicity assessment of 2-((Tributylstannyl)methyl)isoindoline-1,3-dione has shown it to be relatively low in acute toxicity studies conducted in vivo. Using GUSAR software for toxicity prediction, it was classified within a safe range for further development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((Tributylstannyl)methyl)isoindoline-1,3-dione, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves alkylation of isoindoline-1,3-dione precursors with tributylstannylmethyl halides. For example, analogous compounds like 2-((2-(aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide are synthesized via nucleophilic substitution using phthalimide derivatives and functionalized alkyl halides under inert atmospheres (e.g., N₂) . Solvent choice (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reactants are critical for optimizing yields. Characterization via ¹H/¹³C-NMR and HPLC ensures purity .
Q. How is the tributylstannyl group characterized spectroscopically, and what are its key structural features?
- Methodology : The tributylstannyl moiety is identified using ¹¹⁹Sn-NMR, which provides chemical shifts indicative of tin coordination environments. Crystallographic studies (e.g., for 2-[3-(methyldiphenylsilyl)propyl]isoindoline-1,3-dione) reveal bond angles and distances, validated against databases like the Cambridge Structural Database (CSD) . X-ray diffraction (XRD) further confirms stereoelectronic effects of the stannyl group on the isoindoline-dione core .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodology : Solubility is tested in polar aprotic solvents (DMSO, DMF) and nonpolar solvents (chloroform) via gravimetric analysis. Stability studies involve accelerated degradation under varying pH (2–12), temperature (25–60°C), and light exposure. For instance, related isoindoline-diones show degradation via hydrolysis of the imide ring, monitored by LC-MS .
Advanced Research Questions
Q. How does the tributylstannyl group influence reactivity in cross-coupling reactions, and what mechanistic insights exist?
- Methodology : The stannyl group participates in Stille couplings, enabling C–C bond formation. Kinetic studies using model substrates (e.g., 2-(6-phenylhex-5-yn-1-yl)isoindoline-1,3-dione) reveal rate dependence on catalyst (Pd⁰/Pd²⁺), ligand (e.g., PPh₃), and solvent polarity. Mechanistic pathways are validated via DFT calculations and isotopic labeling . Contradictions in catalytic efficiency (e.g., lower yields with bulky ligands) are resolved by studying steric effects using Hammett plots .
Q. What strategies mitigate toxicity risks associated with organotin compounds in biological assays?
- Methodology : Toxicity is assessed via in vitro assays (e.g., MTT on HEK293 cells) and compared to structurally similar compounds (e.g., 2-((1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione). Strategies include:
- Encapsulation : Liposomal formulations to reduce cellular uptake.
- Derivatization : Replacing tributylstannyl with less toxic groups (e.g., trifluoromethyl) while retaining activity .
- Dose optimization : EC₅₀/IC₅₀ determinations using dose-response curves .
Q. How can structural modifications enhance the compound's tyrosinase inhibitory activity, and what computational tools validate these changes?
- Methodology : Analogues are synthesized with electron-withdrawing/donating substituents (e.g., -CF₃, -Br) on the isoindoline-dione core. Inhibitory activity (IC₅₀) is measured via spectrophotometric assays using mushroom tyrosinase and L-DOPA substrate. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes and validate competitive inhibition kinetics, as seen in 2-((1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione .
Q. What are the challenges in reconciling contradictory bioactivity data across cell lines, and how are these resolved?
- Methodology : Contradictions arise from cell-specific uptake (e.g., lymphoma vs. carcinoma lines) or metabolic differences. Solutions include:
- Pharmacokinetic profiling : Measuring intracellular concentrations via LC-MS/MS.
- Pathway analysis : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in responsive vs. resistant lines .
- Cohort validation : Repeating assays in ≥3 biological replicates with standardized protocols .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
